molecular formula C9H4Cl2FNO3S B2817545 7,8-Dichloro-3-fluorosulfonyloxyquinoline CAS No. 2411300-15-5

7,8-Dichloro-3-fluorosulfonyloxyquinoline

Cat. No. B2817545
CAS RN: 2411300-15-5
M. Wt: 296.09
InChI Key: ZVGBKPJDRARNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dichloro-3-fluorosulfonyloxyquinoline is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is a quinoline derivative with a sulfonyl fluoride group and two chlorine atoms attached to the quinoline ring. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for various medical applications.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-3-fluorosulfonyloxyquinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline has shown that it has a range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7,8-Dichloro-3-fluorosulfonyloxyquinoline in lab experiments is that it has a relatively simple synthesis method, making it readily available for research. Additionally, it has been found to have a broad spectrum of antimicrobial activity, making it a useful tool for studying the mechanisms of microbial growth and survival.
However, there are also limitations to using 7,8-Dichloro-3-fluorosulfonyloxyquinoline in lab experiments. One limitation is that it may have toxic effects on certain cell types, making it difficult to study its effects on these cells. Additionally, its mechanism of action is not fully understood, making it challenging to interpret its effects on cells and organisms.

Future Directions

There are several future directions for research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline. One direction is to further investigate its antimicrobial properties and potential use as a new antibiotic. Another direction is to study its potential use as an anti-cancer agent, particularly in combination with other cancer treatments. Additionally, research could be conducted to better understand its mechanism of action and how it interacts with different cell types. Overall, further research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline has the potential to lead to the development of new treatments for a range of diseases.

Synthesis Methods

The synthesis of 7,8-Dichloro-3-fluorosulfonyloxyquinoline involves the reaction of 7,8-Dichloroquinoline with sulfur tetrafluoride and sulfur dioxide. This reaction results in the formation of the sulfonyl fluoride group on the quinoline ring. The resulting compound can then be purified and used for further research.

Scientific Research Applications

Research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline has shown that it has potential applications in the field of medicine. It has been found to have antimicrobial properties, making it a promising candidate for the development of new antibiotics. It has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

7,8-dichloro-3-fluorosulfonyloxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FNO3S/c10-7-2-1-5-3-6(16-17(12,14)15)4-13-9(5)8(7)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGBKPJDRARNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)OS(=O)(=O)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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